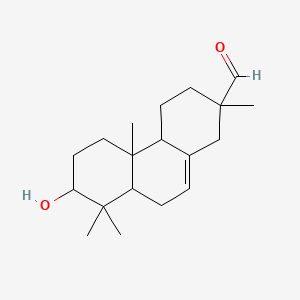
2-Phenanthrenecarboxaldehyde, 1,2,3,4,4a,4b,5,6,7,8,8a,9-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenanthrenecarboxaldehyde, 1,2,3,4,4a,4b,5,6,7,8,8a,9-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl- is a complex organic compound with a unique structure It is characterized by a phenanthrene backbone with multiple hydrocarbon rings and functional groups, including a carboxaldehyde and hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenanthrenecarboxaldehyde, 1,2,3,4,4a,4b,5,6,7,8,8a,9-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl- typically involves multi-step organic reactions. One common method includes the cyclization of suitable precursors followed by functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Additionally, purification techniques such as chromatography and recrystallization are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenanthrenecarboxaldehyde, 1,2,3,4,4a,4b,5,6,7,8,8a,9-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxaldehyde group can be reduced to an alcohol.
Substitution: Functional groups on the phenanthrene ring can be substituted with other groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxaldehyde group results in an alcohol.
Aplicaciones Científicas De Investigación
2-Phenanthrenecarboxaldehyde, 1,2,3,4,4a,4b,5,6,7,8,8a,9-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Phenanthrenecarboxaldehyde, 1,2,3,4,4a,4b,5,6,7,8,8a,9-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenanthrenecarboxaldehyde, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a,7-trimethyl-
- 1-Phenanthrenecarboxaldehyde, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-
Uniqueness
2-Phenanthrenecarboxaldehyde, 1,2,3,4,4a,4b,5,6,7,8,8a,9-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl- is unique due to its specific functional groups and structural configuration
Propiedades
Número CAS |
57289-56-2 |
|---|---|
Fórmula molecular |
C19H30O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
7-hydroxy-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene-2-carbaldehyde |
InChI |
InChI=1S/C19H30O2/c1-17(2)15-6-5-13-11-18(3,12-20)9-7-14(13)19(15,4)10-8-16(17)21/h5,12,14-16,21H,6-11H2,1-4H3 |
Clave InChI |
VNAZDCMIOSAGTM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CCC2(C1CC=C3C2CCC(C3)(C)C=O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid](/img/structure/B13955963.png)

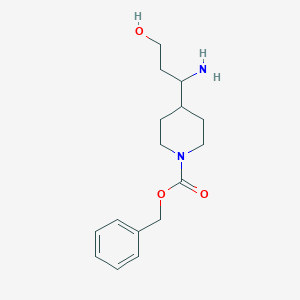
![Tert-butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13955986.png)
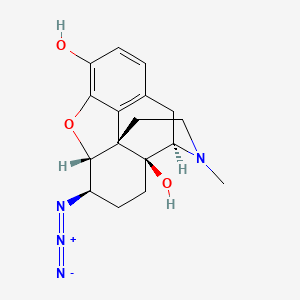
![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13955990.png)
![4-Methyl-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13955992.png)


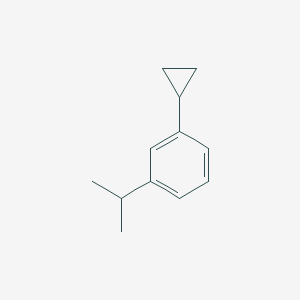
![Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]-](/img/structure/B13956023.png)
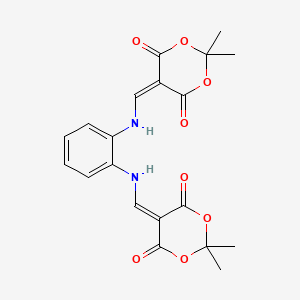
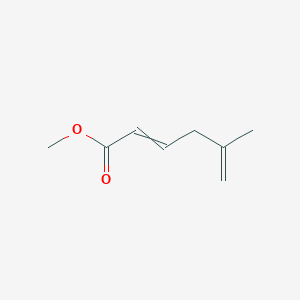
![[1]Benzofuro[3,2-c][1,2]oxazole](/img/structure/B13956043.png)
